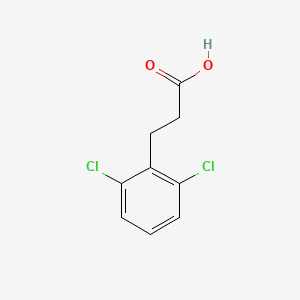

3-(2,6-dichlorophenyl)propanoic Acid

Description

The exact mass of the compound 3-(2,6-dichlorophenyl)propanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2,6-dichlorophenyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-dichlorophenyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEOVPXKPDUXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374218 | |

| Record name | 3-(2,6-dichlorophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51656-68-9 | |

| Record name | 3-(2,6-dichlorophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,6-dichlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,6-Dichlorophenyl)propanoic Acid: Properties, Synthesis, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,6-dichlorophenyl)propanoic acid (CAS No. 51656-68-9) is a halogenated arylpropanoic acid. This class of molecules is of significant interest in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of chlorine atoms on the phenyl ring can profoundly influence the compound's physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the known properties, a proposed synthetic route, expected analytical characteristics, and a discussion of the potential biological significance of this compound, framed within the context of drug discovery and development.

Core Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development, influencing everything from reaction conditions to formulation. The key identifiers and properties of 3-(2,6-dichlorophenyl)propanoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 51656-68-9 | |

| Molecular Formula | C₉H₈Cl₂O₂ | |

| Molecular Weight | 219.06 g/mol | |

| IUPAC Name | 3-(2,6-dichlorophenyl)propanoic acid | |

| Appearance | White to cream-colored solid/crystals | |

| Melting Point | 94.5 - 103.5 °C | |

| pKa (Predicted) | ~4.5 | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water. | N/A |

| SMILES | C1=CC(=C(C(=C1)Cl)CCC(=O)O)Cl | |

| InChI Key | IDEOVPXKPDUXTP-UHFFFAOYSA-N |

Synthesis and Purification Protocol

While specific literature detailing the synthesis of 3-(2,6-dichlorophenyl)propanoic acid is sparse, a robust and logical pathway can be proposed based on established organic chemistry principles, particularly the malonic ester synthesis. This method offers a reliable means of forming the propanoic acid chain attached to the dichlorophenyl moiety.

Proposed Synthetic Pathway: Malonic Ester Synthesis

This two-step procedure involves the alkylation of a malonic ester with 2,6-dichlorobenzyl chloride, followed by hydrolysis and decarboxylation to yield the final product.

Caption: Figure 1: Proposed Malonic Ester Synthesis Workflow.

Step-by-Step Experimental Protocol

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

2,6-Dichlorobenzyl chloride

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Alkylation of Diethyl Malonate

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, which should be safely vented. The concentration of the resulting sodium ethoxide solution should be determined or calculated based on the mass of sodium used.

-

Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring. This deprotonation step forms the nucleophilic enolate.

-

Alkylation: Add a solution of 2,6-dichlorobenzyl chloride in ethanol to the reaction mixture dropwise. After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into water and extract the product, diethyl (2,6-dichlorobenzyl)malonate, with diethyl ether. Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Expert Insight: The use of a strong base like sodium ethoxide is crucial to quantitatively generate the malonate enolate for efficient alkylation. 2,6-Dichlorobenzyl chloride is chosen as the electrophile to introduce the desired substituted phenyl group. Refluxing ensures sufficient energy to overcome the activation barrier of the Sₙ2 reaction.

Step 2: Hydrolysis and Decarboxylation

-

Saponification: Dissolve the crude product from Step 1 in an aqueous solution of sodium hydroxide. Heat the mixture to reflux. This step hydrolyzes both ester groups to carboxylates.

-

Acidification: Cool the reaction mixture and carefully acidify it with concentrated HCl until the pH is strongly acidic (pH 1-2). This protonates the carboxylates to form a dicarboxylic acid intermediate.

-

Decarboxylation: Continue to heat the acidified mixture. The malonic acid derivative is thermally unstable and will undergo decarboxylation (loss of CO₂) to form the final product, 3-(2,6-dichlorophenyl)propanoic acid.

-

Isolation and Purification: The product may precipitate upon cooling. Collect the solid by filtration. If it remains as an oil, extract it with a suitable organic solvent. The crude product can be purified by recrystallization from a solvent system like ethanol/water or toluene to yield pure, crystalline 3-(2,6-dichlorophenyl)propanoic acid. The purity should be confirmed by melting point analysis and spectroscopy.

Analytical Characterization (Expected Spectra)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct sets of signals:

-

Aromatic Protons: A multiplet between δ 7.0-7.4 ppm, integrating to 3H. This would consist of a triplet and a doublet, corresponding to the three protons on the dichlorophenyl ring.

-

Methylene Protons (α to COOH): A triplet around δ 2.7-2.9 ppm, integrating to 2H. These protons are adjacent to the other CH₂ group.

-

Methylene Protons (β to COOH): A triplet around δ 3.1-3.3 ppm, integrating to 2H. These protons are adjacent to the aromatic ring and the other CH₂ group, hence their distinct chemical shift.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), integrating to 1H. This signal may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven unique signals:

-

Carbonyl Carbon: One signal in the δ 170-180 ppm range, characteristic of a carboxylic acid.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm). Two signals will represent the chlorine-bearing carbons (quaternary), and two will represent the CH carbons.

-

Aliphatic Carbons: Two signals in the aliphatic region (δ 25-40 ppm) corresponding to the two methylene groups of the propanoic acid chain.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group:

-

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group of a carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features would be expected:

-

Molecular Ion (M⁺): A prominent cluster of peaks around m/z 218, 220, and 222. The characteristic isotopic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which will be a key diagnostic feature.

-

Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the aliphatic chain.

Biological Activity and Therapeutic Potential

Context within Arylpropanoic Acids

The arylpropanoic acid scaffold is a well-established pharmacophore in medicinal chemistry. Many compounds from this class, such as Ibuprofen and Naproxen, are potent non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of pain, inflammation, and fever. It is therefore highly plausible that 3-(2,6-dichlorophenyl)propanoic acid could exhibit similar COX-inhibitory activity.

Caption: Figure 2: Potential Mechanism via COX Enzyme Inhibition.

Influence of Dichloro Substitution

The 2,6-dichloro substitution pattern is particularly noteworthy. This substitution is found in the potent NSAID Diclofenac (a phenylacetic acid derivative). In Diclofenac, this substitution forces the phenyl rings into a non-planar conformation, which is believed to be crucial for its high affinity for the COX active site. A similar conformational constraint imposed by the 2,6-dichloro groups in 3-(2,6-dichlorophenyl)propanoic acid could potentially enhance its binding to biological targets.

Furthermore, halogenation is a common strategy in drug design to increase metabolic stability and lipophilicity, which can improve pharmacokinetic properties. Dichlorophenyl moieties are also present in compounds with demonstrated antimicrobial and anticancer activities, suggesting that the therapeutic potential of this molecule may extend beyond anti-inflammatory applications.

Future Research Directions

To fully elucidate the therapeutic potential, a systematic biological evaluation is required. A recommended screening cascade would include:

-

In Vitro Enzyme Assays: Testing for inhibitory activity against COX-1 and COX-2 to determine potency and selectivity.

-

Cell-Based Assays: Evaluating the compound's ability to reduce prostaglandin production in relevant cell lines (e.g., macrophages stimulated with lipopolysaccharide).

-

Antimicrobial and Anticancer Screening: Assessing activity against a panel of bacterial, fungal, and cancer cell lines.

-

Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess properties like metabolic stability and cell permeability.

Safety and Handling

Based on available safety data, 3-(2,6-dichlorophenyl)propanoic acid should be handled with appropriate precautions in a laboratory setting.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-(2,6-Dichlorophenyl)propanoic acid is a compound with significant, albeit largely unexplored, potential in the field of drug discovery. Its structural similarity to known NSAIDs, combined with the strategic 2,6-dichloro substitution pattern, makes it a compelling candidate for investigation as an anti-inflammatory agent. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to produce, purify, and characterize this molecule, paving the way for the necessary biological studies to unlock its therapeutic value. Further research into its specific interactions with biological targets is warranted and could reveal novel applications beyond the traditional scope of arylpropanoic acids.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-HYDROXYPROPIOPHENONE. Retrieved from [Link]

-

NIST. (n.d.). 3-(3,4-Dichlorophenyl)propionic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2,4-Dichlorophenyl)propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

-

ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1277801C - Method for preparation of propionic acid.

- Pearson+. (n.d.).

A Comprehensive Technical Guide to 3-(2,6-Dichlorophenyl)propanoic Acid: Structure, Synthesis, and Applications

Executive Summary: This technical guide provides an in-depth analysis of 3-(2,6-dichlorophenyl)propanoic acid, a significant chemical entity within the broader class of arylpropionic acid derivatives. While its direct therapeutic applications are not as widely documented as some of its structural relatives, its unique configuration makes it a valuable building block and research tool in medicinal chemistry and drug development. This document elucidates its chemical structure and nomenclature, outlines its physicochemical properties, proposes a detailed synthetic pathway with mechanistic rationale, and explores its potential applications for researchers, scientists, and professionals in the pharmaceutical industry. The guide emphasizes the scientific principles behind its synthesis and characterization, providing a robust framework for its practical use in a laboratory setting.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section deconstructs the nomenclature, structure, and key identifiers for 3-(2,6-dichlorophenyl)propanoic acid.

IUPAC Nomenclature and Synonyms

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 3-(2,6-dichlorophenyl)propanoic acid . This name explicitly describes the molecule's composition: a three-carbon propanoic acid chain where the third carbon atom is attached to a phenyl (benzene) ring. The phenyl ring is substituted with two chlorine atoms at the 2nd and 6th positions relative to the point of attachment.

The compound is also commonly referred to by its alternative name, 3-(2,6-dichlorophenyl)propionic acid .[1][2]

Chemical Structure Elucidation

The structure consists of a saturated three-carbon carboxylic acid connected to a heavily substituted aromatic ring. The presence of two chlorine atoms ortho to the propyl chain linkage sterically hinders the rotation of the phenyl ring, which can have significant implications for its conformational behavior and interaction with biological targets.

Caption: Chemical Structure of 3-(2,6-dichlorophenyl)propanoic acid.

Key Chemical Identifiers

For unambiguous identification and data retrieval, standardized identifiers are crucial. The table below summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 51656-68-9 | [1][2][3] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1][3] |

| Molecular Weight | 219.06 g/mol | [1][2][3] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.

| Property | Value | Notes |

| Physical Form | Solid | Based on related structures[4] |

| Purity | Typically available at ≥96% | Commercial availability[2] |

| Hazards | Causes skin irritation, serious eye irritation. May cause respiratory irritation. | [2] |

Synthesis and Mechanistic Rationale

While numerous methods exist for the synthesis of arylpropionic acids, a robust and adaptable approach is required for laboratory-scale preparation. Below is a proposed synthetic pathway based on established organic chemistry principles, designed for clarity and reproducibility.

Proposed Synthetic Pathway: Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for preparing carboxylic acids with a two-carbon extension from an alkyl halide. This pathway is chosen for its high yields and the relative accessibility of starting materials.

The overall transformation involves the alkylation of diethyl malonate with 2,6-dichlorobenzyl bromide, followed by saponification and decarboxylation.

Caption: Proposed workflow for the synthesis of 3-(2,6-dichlorophenyl)propanoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful isolation of the intermediate at each stage confirms the reaction's progress before proceeding.

Step 1: Enolate Formation

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 200 mL of absolute ethanol.

-

Carefully add 1.1 equivalents of sodium metal in small pieces to generate sodium ethoxide in situ.

-

Causality: Using freshly prepared sodium ethoxide ensures a completely anhydrous and highly reactive base, which is critical for the complete deprotonation of diethyl malonate.

-

-

Once all the sodium has reacted, cool the solution to room temperature and add 1.0 equivalent of diethyl malonate dropwise. Stir for 30 minutes.

Step 2: Alkylation

-

Dissolve 1.0 equivalent of 2,6-dichlorobenzyl bromide in a minimal amount of absolute ethanol.

-

Add the bromide solution dropwise to the stirring malonate enolate solution.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary activation energy for the Sₙ2 reaction. The sterically hindered nature of the 2,6-dichlorobenzyl electrophile necessitates elevated temperatures for an efficient reaction rate.

-

Step 3 & 4: Saponification, Acidification, and Decarboxylation

-

Cool the reaction mixture to room temperature. Add a solution of 3.0 equivalents of sodium hydroxide in 100 mL of water.

-

Heat the mixture to reflux for 3 hours to ensure complete hydrolysis of the esters (saponification).

-

Causality: Using a stoichiometric excess of NaOH drives the saponification equilibrium towards the formation of the dicarboxylate salt, ensuring no ester remains.

-

-

After cooling, remove the ethanol under reduced pressure.

-

Carefully acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath.

-

Gently heat the acidified mixture to 80-90°C. Vigorous evolution of CO₂ will be observed. Continue heating until gas evolution ceases (typically 1-2 hours).

-

Causality: The β-keto acid intermediate formed upon acidification is thermally unstable. Gentle heating promotes the loss of CO₂, a thermodynamically favorable process that drives the reaction to completion, yielding the desired monosubstituted propanoic acid.

-

Purification and Characterization

-

Cool the solution, leading to the precipitation of the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 3-(2,6-dichlorophenyl)propanoic acid.

-

Confirm the structure and purity using standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the aromatic protons, the two methylene groups (α and β to the carboxyl group), and the acidic proton.

-

¹³C NMR: Verify the correct number of carbon signals, including the carbonyl carbon at ~170-180 ppm.

-

FT-IR: Look for a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (219.06 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.[1]

-

Relevance in Pharmaceutical Research and Drug Development

Arylpropionic acid derivatives are a cornerstone of modern pharmacology, most notably as Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[5][6] Compounds like Ibuprofen and Naproxen belong to this class and function by inhibiting cyclooxygenase (COX) enzymes.[5]

The Dichlorophenyl Moiety and Bioactivity

The inclusion of a dichlorophenyl group in a molecule is a common strategy in medicinal chemistry to enhance its biological activity.[7] The chlorine atoms can:

-

Increase Lipophilicity: This can improve the molecule's ability to cross cell membranes and reach its target.

-

Engage in Halogen Bonding: Chlorine atoms can act as halogen bond donors, forming specific, stabilizing interactions with biological targets like proteins.

-

Block Metabolic Sites: The bulky chlorine atoms can shield adjacent parts of the molecule from metabolic enzymes, increasing its half-life in the body.

A Versatile Building Block

3-(2,6-dichlorophenyl)propanoic acid is a valuable intermediate for synthesizing more complex molecules. Its carboxylic acid handle is readily converted into esters, amides, or other functional groups, allowing for its incorporation into larger, more elaborate drug candidates.

Caption: Role as a versatile chemical intermediate in drug discovery.

Its structure makes it an analog or precursor to compounds investigated for various biological activities, from anti-inflammatory to neurological applications.[7] For instance, the well-known NSAID Diclofenac also contains a 2,6-dichlorophenyl moiety, highlighting the pharmaceutical relevance of this substitution pattern.[8]

Safety and Handling

Based on available safety data, 3-(2,6-dichlorophenyl)propanoic acid should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[2]

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

3-(2,6-dichlorophenyl)propanoic acid represents a chemically significant molecule with considerable potential for researchers in drug development. While not an end-product therapeutic itself, its defined structure, predictable reactivity, and the known bioactivity associated with its core motifs make it an important tool. This guide provides the foundational knowledge—from its basic identity and properties to a detailed, mechanistically justified synthetic protocol—to empower scientists to confidently utilize this compound in their research endeavors. The principles outlined herein for its synthesis and the strategic considerations for its use as a building block are broadly applicable, reflecting best practices in modern medicinal chemistry.

References

-

Santa Cruz Biotechnology, Inc. 3-(2,6-Dichlorophenyl)propionic acid.

-

AdooQ BioScience. 3-Amino-3-(2,4-dichlorophenyl)propionic acid.

-

PubChem. 3-(2,4-Dichlorophenyl)propanoic acid.

-

Fisher Scientific. 3-(2,6-Dichlorophenyl)propionic acid, 96%.

-

ChemicalBook. 3-(2,6-DICHLOROPHENYL)PROPIONIC ACID.

-

PubChem. 3-(3,5-Dichlorophenyl)propionic acid.

-

Synblock Inc. 2-Amino-3-(2,6-dichlorophenyl)propanoic acid.

-

PubChem. 3-(2-Hydroxy-3,6-dichlorophenyl) propanoic acid.

-

Sigma-Aldrich. 3-(2,4-Dichlorophenyl)propionic acid 97%.

-

PubChem. Dichlorprop.

-

Santa Cruz Biotechnology, Inc. 3-(2,3-dichlorophenyl)propanoic acid.

-

Organic Syntheses. o-PROPIOPHENOL.

-

BLD Pharm. 3-(2,6-Dichlorophenyl)butanoic acid.

-

Journal of Drug Delivery and Therapeutics. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.

-

PubChem. 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}propanoic acid.

-

ChemicalBook. 3-(2,3-DICHLOROPHENYL)PROPIONIC ACID.

-

Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID.

-

SureChEMBL. Indian Patent 232680.

-

Santa Cruz Biotechnology, Inc. 3-{[(2,6-dichlorophenyl)sulfonyl]amino}propanoic acid.

-

MDPI. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes.

-

ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

Sources

- 1. scbt.com [scbt.com]

- 2. 3-(2,6-Dichlorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]

- 3. 3-(2,6-DICHLOROPHENYL)PROPIONIC ACID | 51656-68-9 [chemicalbook.com]

- 4. 3-(2,4-二氯苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(2,6-Dichlorophenyl)propanoic Acid (CAS 51656-68-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-(2,6-dichlorophenyl)propanoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document moves beyond a simple data sheet to offer insights into the practical application and theoretical considerations for scientists working with this compound.

Molecular Identity and Structure

3-(2,6-dichlorophenyl)propanoic acid is an organic compound featuring a propanoic acid moiety attached to a 2,6-dichlorinated phenyl ring.[1] The strategic placement of the chlorine atoms on the aromatic ring significantly influences the molecule's steric and electronic properties, which in turn dictates its reactivity and potential biological activity.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 51656-68-9 |

| IUPAC Name | 3-(2,6-dichlorophenyl)propanoic acid |

| Synonyms | Benzenepropanoic acid, 2,6-dichloro-; 3-(2,6-Dichlorophenyl)propionic acid |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of 3-(2,6-Dichlorophenyl)propanoic acid

A 2D representation of the molecular structure.

Physicochemical Properties

The physical and chemical characteristics of 3-(2,6-dichlorophenyl)propanoic acid are tabulated below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical State | White to off-white crystals or crystalline powder. | [1] |

| Melting Point | 97-99 °C | [1] |

| Boiling Point | 336.6 ± 27.0 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Data for the 2,6-dichloro isomer is not readily available. However, related dichlorophenoxyacetic acids show solubility in organic solvents like acetone and isopropanol. Due to the carboxylic acid group, it is expected to have some solubility in polar organic solvents and limited solubility in water, which can be increased in alkaline solutions. | |

| pKa | The experimental pKa is not readily available. For the related 3-(2,4-dichlorophenyl)propionic acid, a predicted pKa is 4.55 ± 0.10. Given the electron-withdrawing nature of the chlorine atoms, a similar acidic strength is anticipated. |

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (Ar-H): The protons on the dichlorophenyl ring will likely appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The substitution pattern will lead to a specific splitting pattern.

-

Aliphatic Protons (-CH₂-CH₂-COOH): Two triplets are expected for the two methylene groups of the propanoic acid chain, likely in the range of δ 2.5-3.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift (δ 10-12 ppm), which is characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically around δ 170-180 ppm.

-

Aromatic Carbons: Several signals are expected in the aromatic region (δ 120-140 ppm), with the carbons attached to the chlorine atoms showing distinct chemical shifts.

-

Aliphatic Carbons (-CH₂-CH₂-): The two methylene carbons will appear in the aliphatic region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ for the carbonyl group.

-

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds on the aromatic ring are expected in the fingerprint region.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 218 (for ³⁵Cl isotopes) would be expected. The isotopic pattern of the two chlorine atoms would result in characteristic [M+2]⁺ and [M+4]⁺ peaks.

Common Fragmentation Pathways for Carboxylic Acids:

-

Loss of -OH (M-17): Cleavage of the hydroxyl radical.

-

Loss of -COOH (M-45): Loss of the carboxyl group.

-

McLafferty Rearrangement: If sterically possible, this can lead to the elimination of a neutral alkene molecule.

Synthesis and Reactivity

3-(2,6-Dichlorophenyl)propanoic acid is a valuable synthetic intermediate. Its reactivity is primarily centered around the carboxylic acid functionality and the aromatic ring.

Proposed Synthetic Pathway

While a specific, detailed protocol for the synthesis of the 2,6-dichloro isomer was not found in the search results, a general and plausible synthetic route can be adapted from the synthesis of related chlorophenylpropanoic acids. One common approach involves the malonic ester synthesis.

Figure 2: Proposed Synthesis Workflow

A generalized workflow for the synthesis of the target compound.

Experimental Protocol (Adapted):

Objective: To synthesize 3-(2,6-dichlorophenyl)propanoic acid from 2,6-dichlorobenzyl halide and diethyl malonate.

Pillar of Trustworthiness: This protocol is based on well-established named reactions in organic synthesis, ensuring a high probability of success and providing a clear framework for troubleshooting.

Step 1: Formation of the Malonic Ester Intermediate

-

Causality: Sodium ethoxide acts as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the 2,6-dichlorobenzyl halide in an Sₙ2 reaction.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add diethyl malonate dropwise to the stirred solution at room temperature.

-

After the addition is complete, add 2,6-dichlorobenzyl chloride (or bromide) dropwise.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture, and remove the ethanol under reduced pressure.

-

Work up the residue by adding water and extracting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl (2,6-dichlorobenzyl)malonate.

-

Step 2: Hydrolysis and Decarboxylation

-

Causality: The ester groups of the intermediate are hydrolyzed to carboxylates under basic conditions. Subsequent acidification protonates the carboxylates to form a dicarboxylic acid, which is unstable upon heating and readily undergoes decarboxylation to yield the final product.

-

Procedure:

-

To the crude intermediate from Step 1, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the hydrolysis is complete (as monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic.

-

Gently heat the acidified solution to promote decarboxylation, which is often evidenced by the evolution of carbon dioxide.

-

Cool the solution in an ice bath to precipitate the solid product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 3-(2,6-dichlorophenyl)propanoic acid.

-

Key Reactions

The carboxylic acid group of 3-(2,6-dichlorophenyl)propanoic acid can undergo a variety of standard transformations, including:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst.

-

Amide Formation: Reaction with an amine, often activated by a coupling agent (e.g., DCC, EDC) or via the acid chloride.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acid chloride, which is a versatile intermediate.

The dichlorinated aromatic ring can also participate in certain electrophilic aromatic substitution reactions, although the presence of two deactivating chlorine atoms will make the ring less reactive.

Applications in Research and Development

The primary utility of 3-(2,6-dichlorophenyl)propanoic acid lies in its role as a molecular scaffold in the synthesis of more complex molecules with potential biological activity. The 2,6-dichlorophenyl moiety is a common feature in many pharmacologically active compounds, where it can contribute to binding affinity and metabolic stability. For instance, the related compound Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), features a 2,6-dichloroaniline group.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling 3-(2,6-dichlorophenyl)propanoic acid.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

References

Sources

The Evolving Landscape of Arylpropanoic Acids: A Technical Guide to the Biological Activity of 3-(2,6-Dichlorophenyl)propanoic Acid Derivatives

Introduction: Beyond Conventional NSAIDs

The arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) is a cornerstone of pain and inflammation management, with household names like ibuprofen and naproxen leading the charge.[1] Their primary mechanism, the inhibition of cyclooxygenase (COX) enzymes, is well-established, yet the quest for agents with improved therapeutic indices and novel applications continues to drive medicinal chemistry research.[2][3][4] Within this expansive chemical space, derivatives of 3-(2,6-dichlorophenyl)propanoic acid represent a compelling, albeit less explored, frontier. The strategic placement of the dichloro-substituted phenyl ring offers a unique structural scaffold that can be exploited to modulate biological activity, potentially leading to enhanced potency, selectivity, and even novel mechanisms of action beyond COX inhibition.

This technical guide provides an in-depth exploration of the biological activities associated with 3-(2,6-dichlorophenyl)propanoic acid derivatives. As a Senior Application Scientist, the following sections are structured to not only present established knowledge but also to provide the logical framework and experimental causality essential for researchers and drug development professionals in this field. We will delve into the primary anti-inflammatory and analgesic properties, explore the burgeoning potential in oncology, and touch upon other emergent biological activities. Each section is supported by detailed experimental protocols and visual workflows to empower your research endeavors.

Anti-inflammatory and Analgesic Activity: The Core Therapeutic Target

The hallmark of arylpropanoic acids is their ability to mitigate inflammation and pain.[1] This activity is intrinsically linked to the inhibition of the COX enzymes, COX-1 and COX-2, which are pivotal in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][4]

Mechanism of Action: A Tale of Two Isozymes

The anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, an inducible enzyme that is upregulated at sites of inflammation.[2][4] Conversely, the inhibition of the constitutively expressed COX-1 is associated with many of the common side effects of NSAIDs, such as gastrointestinal disturbances.[5] Consequently, a key objective in the design of novel 3-(2,6-dichlorophenyl)propanoic acid derivatives is to achieve selective COX-2 inhibition.

The 2,6-dichloro substitution on the phenyl ring can influence the conformational properties of the molecule, which in turn can affect its binding affinity and selectivity for the active sites of the COX isozymes. The development of derivatives, particularly by modifying the carboxylic acid moiety into amides, esters, or hydrazides, can further modulate this selectivity and improve the pharmacokinetic profile.[6][7]

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

Caption: Inhibition of COX enzymes by 3-(2,6-dichlorophenyl)propanoic acid derivatives.

Experimental Evaluation of Anti-inflammatory and Analgesic Effects

A robust preclinical evaluation is critical to characterizing the potential of novel derivatives. The following are standard, field-proven protocols.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is the gold-standard in vivo assay for screening acute anti-inflammatory activity.

-

Animal Model: Male Wistar rats (150-200g) are typically used.

-

Grouping: Animals are divided into a control group, a standard drug group (e.g., Diclofenac or Indomethacin), and test groups for the synthesized derivatives.

-

Drug Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. The control group receives the vehicle.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This assay is a widely used model for visceral pain and is sensitive to peripherally acting analgesics.

-

Animal Model: Swiss albino mice (20-25g) of either sex are used.

-

Grouping and Dosing: Similar to the paw edema model, animals are grouped and administered the test compounds, a standard analgesic (e.g., Aspirin), or the vehicle.

-

Induction of Pain: Thirty minutes after drug administration, 0.1 mL/10g of a 0.6% v/v acetic acid solution is injected intraperitoneally.

-

Observation: Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, typically 20 minutes.

-

Data Analysis: The percentage of analgesic activity is calculated by comparing the mean number of writhes in the test and standard groups to the control group.

| Derivative Type | Typical Animal Model | Key Outcome Measure | Inference |

| Amide Derivatives | Rat | Reduction in paw edema volume | Potential for improved anti-inflammatory efficacy and reduced gastric irritation.[6][7] |

| Hydrazide/Hydrazone Derivatives | Mouse | Decrease in the number of writhes | Indicates peripheral analgesic activity.[8][9] |

| Ester Derivatives | Rat/Mouse | Both edema reduction and writhing inhibition | Evaluates the prodrug potential for enhanced bioavailability and sustained release. |

Anticancer Activity: A Paradigm Shift in Application

Emerging evidence suggests that many NSAIDs and their derivatives possess chemopreventive and therapeutic potential against various cancers.[10] The mechanisms underlying these effects are often multifactorial and can be both COX-dependent and COX-independent. For 3-(2,6-dichlorophenyl)propanoic acid derivatives, this represents a significant opportunity for drug repurposing and novel therapeutic development.

Potential Mechanisms of Anticancer Action

While COX-2 inhibition plays a role, particularly in cancers where it is overexpressed, other pathways are also implicated:

-

Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through various signaling cascades.

-

Inhibition of Angiogenesis: They might interfere with the formation of new blood vessels that tumors need to grow and metastasize.

-

Modulation of Transcription Factors: Effects on key regulators of cell proliferation and survival, such as NF-κB, are also being investigated.

Experimental Workflow: In Vitro Anticancer Screening

Caption: A typical workflow for the in vitro evaluation of anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Systematic structural modifications of the 3-(2,6-dichlorophenyl)propanoic acid scaffold are crucial for optimizing biological activity and understanding the molecular interactions with target proteins.

Key areas for modification and their potential impact include:

-

The Carboxylic Acid Moiety: As previously mentioned, conversion to amides, esters, or hydrazides can influence potency, selectivity, and pharmacokinetic properties.[6][7]

-

The Propanoic Acid Chain: Alterations in the length or substitution on the alkyl chain can affect how the molecule fits into the active site of target enzymes.

-

The Phenyl Ring: While the 2,6-dichloro substitution is the defining feature, further substitutions on the phenyl ring could fine-tune electronic and steric properties.

A thorough SAR study involves synthesizing a library of related compounds and evaluating their activity in the assays described above. This data is then used to build a model of the pharmacophore and guide the design of more potent and selective molecules.

Conclusion and Future Directions

Derivatives of 3-(2,6-dichlorophenyl)propanoic acid hold considerable promise as a versatile scaffold for the development of new therapeutic agents. While their roots are in the anti-inflammatory and analgesic arena, their potential anticancer activity opens up exciting new avenues for research. The key to unlocking this potential lies in a systematic and rational approach to drug design, guided by a deep understanding of structure-activity relationships and robust preclinical evaluation.

Future research in this area should focus on:

-

Elucidating Novel Mechanisms of Action: Moving beyond COX inhibition to identify new molecular targets for these compounds.

-

In Vivo Efficacy Studies: Progressing promising lead compounds from in vitro assays to relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: A critical step in the translation from a promising compound to a viable drug candidate.

This guide has provided a comprehensive framework for researchers, scientists, and drug development professionals to navigate the exciting and evolving field of 3-(2,6-dichlorophenyl)propanoic acid derivatives. The methodologies and insights presented herein are intended to serve as a valuable resource for advancing the discovery of new and improved medicines.

References

- Dengle, R. V., et al. (Year). Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry.

- Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Molecules.

- Kumar, S., et al. (Year). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Journal of Pharmaceutical Sciences.

- Verma, A., et al. (Year). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Medicinal Chemistry.

- Srour, A. M., et al. (2022). Synthesis, anti-inflammatory properties, molecular modelling and potential COX-2, TNF-α, PGE2 and IL1β inhibitors of pyrazole-based scaffolds. Journal of Molecular Structure.

- Kumar, P., et al. (Year). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.

- Li, Y., et al. (Year).

- Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Molecules.

- Wang, L., et al. (Year). Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent. Bioorganic & Medicinal Chemistry.

- Patel, R. J., et al. (Year). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters.

- Nassiri Koopaei, M., et al. (2013). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research.

- Nassiri Koopaei, M., et al. (2013). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research.

- Asif, M. (Year). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Letters in Drug Design & Discovery.

- Krasavin, M., et al. (Year). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules.

- Gouda, A. M., et al. (Year). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry.

- Almekhlafi, S., et al. (2016). Synthesis and anti-inflammatory activity of novel aspirin and ibuprofen amide derivatives. Journal of Chemical and Pharmaceutical Research.

- Oza, V. B., et al. (2001). Synthesis, Structure, and Activity of Diclofenac Analogues as Transthyretin Amyloid Fibril Formation Inhibitors. Journal of Medicinal Chemistry.

- Wandzik, I., et al. (Year).

- Almasirad, A., et al. (Year). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Journal of Pharmacy & Pharmaceutical Sciences.

- Yılmaz, Ö., et al. (2020). Synthesis, Anticancer Activity on Prostate Cancer Cell Lines and Molecular Modeling Studies of Flurbiprofen-Thioether Derivatives as Potential Target of MetAP (Type II). Medicinal Chemistry.

- Verma, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.

- Travelli, C., et al. (Year). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry.

- MedChemExpress. (n.d.). COX | Inhibitors.

- Drug Design Org. (n.d.).

- Selinsky, B. S., et al. (Year).

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to the Potential Mechanism of Action of 3-(2,6-dichlorophenyl)propanoic acid

Executive Summary

3-(2,6-dichlorophenyl)propanoic acid is a small molecule whose biological activities and mechanism of action are not yet fully elucidated. As a member of the arylpropionic acid class, it shares a structural scaffold with well-known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a primary mode of action related to the inhibition of cyclooxygenase (COX) enzymes. However, the presence of the 2,6-dichlorophenyl moiety, a functional group prevalent in a variety of potent kinase inhibitors and other bioactive molecules, suggests the potential for additional or alternative mechanisms. This guide provides a comprehensive analysis of the hypothesized mechanisms of action for 3-(2,6-dichlorophenyl)propanoic acid, supported by detailed experimental protocols for their validation. We will explore the probable role of this compound in the arachidonic acid cascade and delve into potential COX-independent activities conferred by its unique dichlorinated phenyl ring.

Introduction: Deconstructing 3-(2,6-dichlorophenyl)propanoic acid

3-(2,6-dichlorophenyl)propanoic acid is an organic compound characterized by a propanoic acid chain attached to a 2,6-dichlorinated phenyl ring. The arylpropionic acid core is the foundational structure for a multitude of "profen" drugs, including ibuprofen and naproxen, which are widely recognized for their anti-inflammatory, analgesic, and antipyretic properties.[1] These effects are primarily mediated through the inhibition of COX enzymes, which are integral to the synthesis of prostaglandins—key signaling molecules in inflammation and pain pathways.[2][3]

The distinguishing feature of the topic compound is the 2,6-dichloro substitution on the phenyl ring. This specific substitution pattern is known to restrict the rotation of the phenyl ring, which can significantly influence the molecule's conformation and its interaction with biological targets.[4] Such steric hindrance can lead to enhanced binding affinity and selectivity for specific enzymes or receptors.[4] Notably, the 2,6-dichlorophenyl moiety is a prominent feature in a number of potent tyrosine kinase inhibitors, suggesting that 3-(2,6-dichlorophenyl)propanoic acid may possess activities beyond the scope of traditional NSAIDs.[5][6][7]

This guide will, therefore, dissect the potential mechanisms of action of 3-(2,6-dichlorophenyl)propanoic acid from two primary perspectives: its role as a classical arylpropionic acid and the unique pharmacological possibilities introduced by its dichlorinated phenyl group.

Hypothesized Primary Mechanism of Action: Cyclooxygenase Inhibition

The structural analogy to profen NSAIDs strongly suggests that 3-(2,6-dichlorophenyl)propanoic acid is a competitive inhibitor of cyclooxygenase enzymes.

The Cyclooxygenase (COX) Pathway

COX enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[2][3]

-

COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions such as protecting the gastric mucosa and regulating platelet aggregation.[8]

-

COX-2 is an inducible enzyme, with its expression being upregulated in response to inflammatory stimuli. It is a primary mediator of inflammation, pain, and fever.[8]

By inhibiting COX enzymes, 3-(2,6-dichlorophenyl)propanoic acid would reduce the production of prostaglandins, thereby mitigating inflammation and pain.[3]

Diagram: The Hypothesized Role of 3-(2,6-dichlorophenyl)propanoic acid in the COX Pathway

Caption: Hypothesized inhibition of COX-1 and COX-2 by 3-(2,6-dichlorophenyl)propanoic acid.

Potential Secondary and Alternative Mechanisms of Action

The 2,6-dichlorophenyl moiety may confer additional biological activities to the molecule, leading to COX-independent effects.

Kinase Inhibition

The 2,6-dichlorophenyl group is a well-established pharmacophore in numerous kinase inhibitors.[4] This structural feature can enhance binding to the ATP-binding pocket of various kinases. For instance, compounds with this moiety have shown potent inhibition of tyrosine kinases such as Src, Abl, PDGFr, and FGFr.[5][6][7] It is plausible that 3-(2,6-dichlorophenyl)propanoic acid could modulate inflammatory responses by inhibiting key signaling kinases in inflammatory pathways, such as MAP kinases or NF-κB activating kinases.

Modulation of Ion Channels

Some NSAIDs have been shown to interact with ion channels, which can contribute to their analgesic effects. The lipophilic nature of the dichlorophenyl group could facilitate interaction with transmembrane domains of ion channels involved in nociception.

COX-Independent Anti-inflammatory Pathways

Recent research has revealed that some NSAIDs exert their anti-inflammatory effects through mechanisms independent of COX inhibition.[9][10] These include:

-

Interaction with the endocannabinoid system: Some non-opioids can modulate the levels of endocannabinoids, which have analgesic properties.[9]

-

Modulation of nitric oxide (NO) synthesis: NO is a key signaling molecule in inflammation, and its production can be influenced by some NSAIDs.[9]

-

Activation of NRF2: The transcription factor NRF2 is a master regulator of the antioxidant response, and its activation by some NSAIDs can contribute to their anti-inflammatory effects.[10]

Proposed Experimental Validation

To elucidate the mechanism of action of 3-(2,6-dichlorophenyl)propanoic acid, a multi-faceted experimental approach is required.

Diagram: Experimental Workflow for Mechanism of Action Elucidation

Caption: A streamlined workflow for investigating the mechanism of action.

Experiment 1: In Vitro Cyclooxygenase Inhibition Assay

Objective: To determine if 3-(2,6-dichlorophenyl)propanoic acid directly inhibits COX-1 and COX-2 enzymes and to quantify its potency (IC50).

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of 3-(2,6-dichlorophenyl)propanoic acid in a suitable solvent (e.g., DMSO).

-

Use commercially available purified human recombinant COX-1 and COX-2 enzymes.

-

Prepare a solution of arachidonic acid (substrate).

-

Utilize a commercial colorimetric or fluorometric COX inhibitor screening assay kit.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Add serial dilutions of 3-(2,6-dichlorophenyl)propanoic acid or a known COX inhibitor (e.g., ibuprofen, celecoxib) as a positive control. Include a vehicle control (DMSO).

-

Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate at 37°C for 5-10 minutes.

-

Stop the reaction and measure the product (e.g., prostaglandin F2α, detected via a colorimetric probe) according to the kit manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Expected Outcome: This experiment will reveal whether 3-(2,6-dichlorophenyl)propanoic acid inhibits COX-1 and/or COX-2 and its selectivity for each isoform.

Experiment 2: Cell-Based Assay for Prostaglandin E2 (PGE2) Production

Objective: To confirm the COX-inhibitory activity of 3-(2,6-dichlorophenyl)propanoic acid in a cellular context.

Methodology:

-

Cell Culture:

-

Culture a relevant cell line, such as RAW 264.7 murine macrophages or human synovial fibroblasts.

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of 3-(2,6-dichlorophenyl)propanoic acid for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression and PGE2 production.

-

Incubate for 18-24 hours.

-

-

PGE2 Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

-

-

Data Analysis:

-

Normalize PGE2 levels to the total protein concentration in the corresponding cell lysates.

-

Calculate the dose-dependent inhibition of PGE2 production by 3-(2,6-dichlorophenyl)propanoic acid.

-

Expected Outcome: A reduction in LPS-induced PGE2 production will provide cellular evidence of COX inhibition.

Experiment 3: Kinase Inhibitor Profiling

Objective: To screen 3-(2,6-dichlorophenyl)propanoic acid against a broad panel of kinases to identify potential off-target (or primary) kinase inhibitory activity.

Methodology:

-

Service Provider:

-

Utilize a commercial kinase screening service that offers a large panel of purified human kinases (e.g., >400 kinases).

-

-

Assay Format:

-

The service provider will typically perform radiometric (e.g., ³³P-ATP) or fluorescence-based assays.

-

The compound is usually tested at a fixed concentration (e.g., 10 µM) in the initial screen.

-

-

Data Analysis:

-

The results will be provided as the percentage of kinase activity remaining in the presence of the compound.

-

"Hits" are typically defined as kinases with significant inhibition (e.g., >50% inhibition).

-

Expected Outcome: This screen will identify any specific kinases that are inhibited by 3-(2,6-dichlorophenyl)propanoic acid, opening new avenues for mechanistic investigation.

Data Interpretation and Future Directions

The collective results from these experiments will form a comprehensive profile of the molecular activities of 3-(2,6-dichlorophenyl)propanoic acid.

| Potential Outcome | Interpretation | Next Steps |

| Potent and selective COX-2 inhibition | The compound is a promising anti-inflammatory agent with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs. | In vivo studies in animal models of inflammation and pain (e.g., carrageenan-induced paw edema, writhing test). Pharmacokinetic and toxicology studies. |

| Non-selective COX-1/COX-2 inhibition | The compound acts as a traditional NSAID with expected anti-inflammatory and analgesic effects, but also potential for gastric side effects. | In vivo efficacy and safety profiling. |

| Weak or no COX inhibition, but potent kinase inhibition | The primary mechanism of action is likely through modulation of specific kinase signaling pathways. | Deeper investigation into the identified kinase targets, including determination of Ki values and cellular pathway analysis (e.g., Western blotting for phosphorylated substrates). |

| Inhibition of both COX and specific kinases | The compound has a multi-target mechanism of action, which could lead to enhanced efficacy or a unique therapeutic profile. | Elucidate the relative contribution of each target to the overall pharmacological effect. |

Conclusion

3-(2,6-dichlorophenyl)propanoic acid stands at the intersection of classical NSAID pharmacology and modern targeted therapy. Its arylpropionic acid core provides a strong rationale for investigating its role as a COX inhibitor. Concurrently, the 2,6-dichlorophenyl moiety, a privileged structure in kinase inhibitor design, necessitates a broader inquiry into its potential effects on cellular signaling cascades. The experimental framework outlined in this guide provides a clear and logical path to deconstruct the multifaceted mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

-

Ghilardi, J. R., et al. (2004). Mechanisms of Non-Opioid Analgesics Beyond Cyclooxygenase Enzyme Inhibition. PMC. Available at: [Link]

-

Modern Medical Laboratory Journal. (2022). Non-steroidal anti-inflammatory drugs (NSAIDs): a different mode of action than what was known previously. Modern Medical Laboratory Journal. Available at: [Link]

-

Lee, E. S., et al. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. PubMed. Available at: [Link]

-

Deranged Physiology. (2023). Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. Available at: [Link]

-

Dincel, A. S., & Togan, I. (2017). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. PubMed Central. Available at: [Link]

-

Mechanism of Action of NSAIDs (Non Steroidal Anti inflammatory Drugs). (2025). YouTube. Available at: [Link]

-

Huron, V., et al. (2009). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. ResearchGate. Available at: [Link]

-

Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][9][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. Available at: [Link]

-

Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ACS Publications. Available at: [Link]

-

R Discovery. (2009). Structure–activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. R Discovery. Available at: [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Innovare Academic Sciences. Available at: [Link]

-

ResearchGate. (2010). The synthesis of dichlorprop anno 1950. The initial chlorination of.... ResearchGate. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. Available at: [Link]

-

LITFL. (2019). COX Inhibitors. LITFL. Available at: [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. partone.litfl.com [partone.litfl.com]

- 9. Mechanisms of Non-Opioid Analgesics Beyond Cyclooxygenase Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-steroidal anti-inflammatory drugs (NSAIDs): a different mode of action than what was known previously - Modern Medical Laboratory Journal [modernmedlab.com]

3-(2,6-dichlorophenyl)propanoic acid molecular weight and formula

An In-Depth Technical Guide to 3-(2,6-dichlorophenyl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of 3-(2,6-dichlorophenyl)propanoic acid, a compound of interest in synthetic and medicinal chemistry. The document details its fundamental molecular and physical properties, potential synthetic routes, and analytical characterization methodologies. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule and its context within the broader field of arylalkanoic acids, which includes prominent non-steroidal anti-inflammatory drugs (NSAIDs).

Core Molecular Identifiers

The foundational properties of 3-(2,6-dichlorophenyl)propanoic acid are summarized below, providing essential data for laboratory and research applications.

| Identifier | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₂ | [1][2][3] |

| Molecular Weight | 219.06 g/mol | [1][2][3] |

| CAS Number | 51656-68-9 | [1][2] |

Chemical Structure and Isomerism

The molecular structure is characterized by a propanoic acid chain attached to a dichlorinated benzene ring at position 3. The chlorine atoms are located at positions 2 and 6 of the phenyl group, which sterically influences the molecule's conformation and reactivity.

Caption: Hypothetical synthesis workflow for the target compound.

Step-by-Step Protocol:

-

Alkylation:

-

To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate dropwise at 0°C. The ethoxide acts as a base to deprotonate the acidic α-carbon of the malonic ester, forming a nucleophilic enolate.

-

Stir the mixture for 30 minutes, then add 2,6-dichlorobenzyl bromide. The malonate enolate will displace the bromide via an Sₙ2 reaction.

-

Allow the reaction to warm to room temperature and then reflux for 3-4 hours to ensure complete reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Hydrolysis and Decarboxylation:

-

After cooling, add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.

-

Heat the mixture to reflux. This saponifies the two ester groups to a dicarboxylate salt.

-

Cool the mixture and carefully acidify with concentrated hydrochloric acid (HCl). This protonates the carboxylate groups.

-

Upon further heating, the resulting malonic acid derivative, being a β-keto acid (in its tautomeric form), readily undergoes decarboxylation to yield the final product, 3-(2,6-dichlorophenyl)propanoic acid.

-

The crude product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by recrystallization or column chromatography.

-

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.

Data Interpretation:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, as well as signals for the two methylene groups (-CH₂-) and the acidic proton (-COOH) of the propanoic acid chain. The splitting patterns and integration values would confirm the connectivity.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight (219.06 g/mol ). [4]The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).

-

Infrared (IR) Spectroscopy: The IR spectrum would display key absorption bands confirming the functional groups. A very broad peak in the range of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid's hydrogen-bonded dimer. [5]A sharp, strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch. [5]

Safety and Handling

Based on available safety data for similar compounds, 3-(2,6-dichlorophenyl)propanoic acid should be handled with care in a laboratory setting.

-

Hazards: May cause skin, eye, and respiratory irritation. [1]* Precautions: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Intended Use: This compound is for research and development purposes only and is not intended for medicinal, household, or other uses. [6]

References

-

3-(3,4-Dichlorophenyl)propionic acid - NIST WebBook. Available at: [Link]

- A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents.

-

Infrared Spectrum of Propanoic Acid - Doc Brown's Chemistry. Available at: [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review - ResearchGate. Available at: [Link]

Sources

- 1. 3-(2,6-Dichlorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. 3-(2,6-DICHLOROPHENYL)PROPIONIC ACID | 51656-68-9 [chemicalbook.com]

- 4. 3-(3,4-Dichlorophenyl)propionic acid [webbook.nist.gov]

- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 3-(2,6-DICHLOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

Literature review on dichlorophenylalkanoic acids

An In-Depth Technical Guide to Dichlorophenylalkanoic Acids: From Synthesis to Therapeutic Application

Introduction